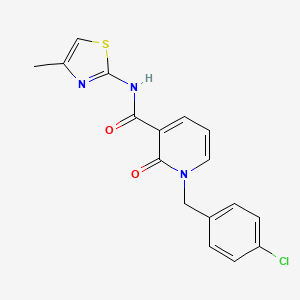

1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-11-10-24-17(19-11)20-15(22)14-3-2-8-21(16(14)23)9-12-4-6-13(18)7-5-12/h2-8,10H,9H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBLDROYMGLMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic molecule belonging to the dihydropyridine derivatives class. Its structure includes a dihydropyridine ring, a thiazole moiety, and a carboxamide functional group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The compound's IUPAC name is 1-[(4-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide. Its molecular formula is , and it has a molecular weight of approximately 351.8 g/mol. The presence of the 4-chlorobenzyl group is significant as it influences the compound's lipophilicity and binding affinity to biological targets.

Antitumor Activity

Research indicates that derivatives of dihydropyridines exhibit promising antitumor properties. Specifically, compounds similar to This compound have been shown to inhibit various cancer cell lines effectively. For instance, studies on substituted dihydropyridines demonstrated significant cytotoxic effects against human gastric carcinoma cells, with certain analogs leading to complete tumor stasis in xenograft models .

The mechanism underlying the antitumor activity is thought to involve inhibition of key signaling pathways associated with cancer cell proliferation. Dihydropyridine derivatives may act as inhibitors of Met kinase, which plays a crucial role in tumor growth and metastasis . This suggests that This compound might share similar mechanisms due to its structural characteristics.

Antimicrobial Activity

In addition to antitumor effects, there is emerging evidence supporting the antimicrobial properties of thiazole-containing compounds. For example, thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens . This could indicate that This compound may also possess similar antimicrobial properties worth exploring.

Data Table: Biological Activities

Case Studies

Several studies have focused on the synthesis and evaluation of similar dihydropyridine derivatives. Notably:

- Synthesis and Cytotoxicity : A study synthesized various dihydropyridine derivatives and tested them against multiple cancer cell lines, revealing that modifications at specific positions significantly enhanced their cytotoxicity .

- Combination Therapies : Research has also explored the synergistic effects of combining these compounds with established chemotherapeutics like doxorubicin. Results indicated improved efficacy in treating resistant cancer types when used in combination therapies .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyridone ring and carboxamide group significantly influence physical properties. Key comparisons include:

Key Observations :

- Melting Points : Compounds with aromatic substituents (e.g., 7c, 7e) exhibit higher melting points (~198–200°C) compared to those with polar groups (e.g., 7f: 176–178°C), likely due to enhanced crystalline packing from planar aromatic systems . The target compound’s 4-chlorobenzyl and thiazole groups may similarly favor high melting points.

- Molecular Weight : The target compound’s molecular weight (~387.8) is comparable to derivatives in but lower than DM-11 (~450.0), which has a bulkier dichlorobenzyl group .

Electronic and Steric Effects of Substituents

- 4-Chlorobenzyl vs. Hydroxyphenyl (7f) : The electron-withdrawing chlorine in the target compound reduces electron density on the pyridone ring compared to the electron-donating hydroxyl group in 7f. This could alter binding affinity in receptor interactions .

- Thiazole vs.

- Dichlorobenzyl (DM-11) vs. Monochlorobenzyl: DM-11’s 2,4-dichlorobenzyl group introduces greater steric and electronic effects compared to the target’s 4-chlorobenzyl, possibly enhancing receptor binding but reducing solubility .

Q & A

Q. What are the key synthetic routes for synthesizing 1-(4-chlorobenzyl)-N-(4-methylthiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis involves multi-step reactions, including:

- Formation of the thiazole ring : Cyclization of precursors like 2-aminothiophenol with aldehydes/ketones under controlled conditions .

- Coupling reactions : Introducing the chlorobenzyl group via nucleophilic substitution or condensation reactions, often using catalysts (e.g., acid/base) and solvents like ethanol or dichloromethane .

- Carboxamide formation : Amidation of intermediates using coupling agents (e.g., EDC/HOBt) .

Critical parameters include temperature control (50–100°C), solvent polarity, and purification via column chromatography .

Q. How is the compound’s structural identity confirmed in academic research?

Structural confirmation requires:

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm) .

- IR spectroscopy : Identification of carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) functional groups .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., CHClNOS, MW 417.9 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

- Antimicrobial activity : MIC values against Gram-positive bacteria (e.g., S. aureus: 8–16 µg/mL) .

- Enzyme inhibition : Moderate IC values (~10–50 µM) against kinases or proteases, linked to its dihydropyridine and thiazole moieties .

- Cytotoxicity : Selective inhibition of cancer cell lines (e.g., IC = 12 µM in HeLa cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodology includes:

- Systematic substitution : Modifying the thiazole (e.g., replacing 4-methyl with nitro groups) or chlorobenzyl (e.g., fluorinated analogs) to assess activity shifts .

- Biological assays : Testing derivatives against target enzymes (e.g., kinase panels) or pathogens (e.g., multidrug-resistant bacteria) .

- Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict binding affinities to active sites .

Q. How can synthetic yields be improved for lab-scale production?

Optimization strategies:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates in carboxamide coupling .

- Catalyst selection : Transition metals (e.g., Pd/C) for Suzuki-Miyaura coupling of aromatic groups .

- Workflow adjustments : Telescoping steps (e.g., avoiding intermediate isolation) to reduce yield loss .

Q. How should researchers resolve contradictions in spectral data during characterization?

Approaches include:

- Multi-spectral validation : Cross-referencing NMR, IR, and X-ray crystallography (if crystals are obtainable) .

- Isotopic labeling : Using - or -labeled precursors to clarify ambiguous signals .

- DFT calculations : Predicting NMR chemical shifts (e.g., Gaussian 09) to compare with experimental data .

Q. What experimental designs are recommended for enzyme inhibition assays?

Key considerations:

- Assay type : Fluorescence-based (e.g., ATPase assays) or colorimetric (e.g., protease cleavage of chromogenic substrates) .

- Control groups : Including known inhibitors (e.g., staurosporine for kinases) and solvent controls .

- Data analysis : Non-linear regression (GraphPad Prism) to calculate IC and Hill coefficients .

Q. How can in vivo pharmacokinetic and toxicity studies be structured for this compound?

Methodological steps:

- ADME profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Plasma stability : Incubation with mouse plasma (37°C, 24h) followed by LC-MS quantification .

- Toxicity screening :

- Acute toxicity : OECD 423 guidelines in rodents (dose range: 10–100 mg/kg) .

- Genotoxicity : Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.